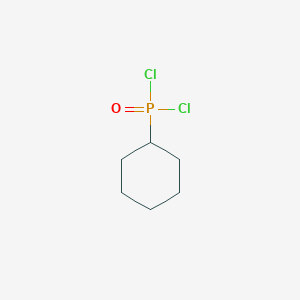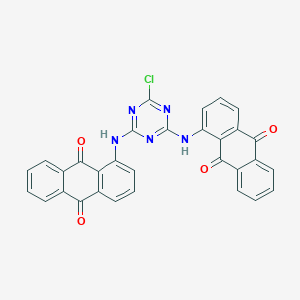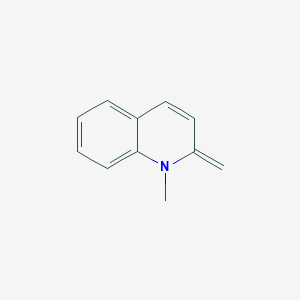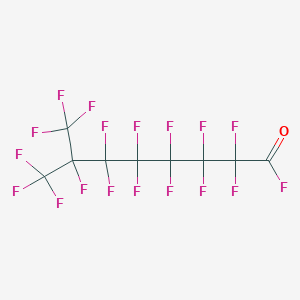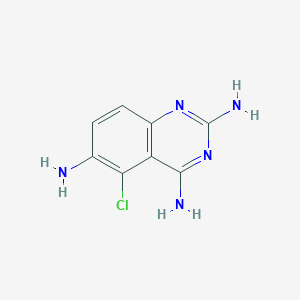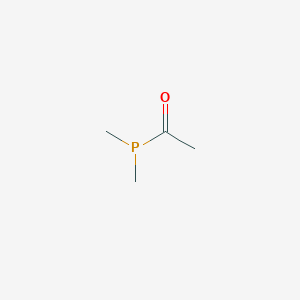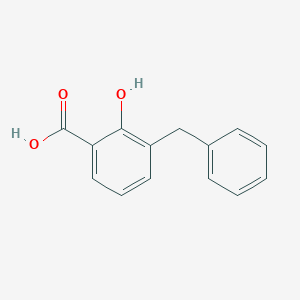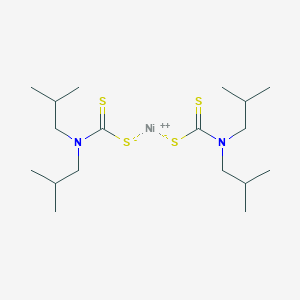
Isobutyl niclate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel diisobutyldithiocarbamate is a chemical compound used in the synthesis of polymers . It is insoluble in water but soluble in organic solvents like toluene . It forms micron-sized particles that are insoluble in most polar solvents, such as water, but dissolve well in non-polar solvents like hexane .
Molecular Structure Analysis
The molecular formula of Nickel diisobutyldithiocarbamate is C18H36N2NiS4 . It has a molecular weight of 467.45 . A study has shown that nickel (II) and zinc (II) diisobutyldithiocarbamates have unique structural organizations .Chemical Reactions Analysis
While specific chemical reactions involving Nickel diisobutyldithiocarbamate are not available, it’s known that nickel catalyzes a host of chemical reactions in a general method . Nickel complexes with dithiocarbamates have been found to be useful in various areas, especially in biomedical fields .Physical And Chemical Properties Analysis
Nickel diisobutyldithiocarbamate has a boiling point of approximately 441.63°C . It is a hard silver-white metal, which forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance .Applications De Recherche Scientifique
Spectroscopic Properties and Structural Organization : The structural organization and spectroscopic properties of nickel(II) diisobutyldithiocarbamate have been analyzed using EPR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and behavior of this compound (Ivanov et al., 2005).
Steric and Electronic Effects : Research on planar nickel(II) complexes with diisobutyldithiocarbamate explores the steric and electronic effects on the coordination sphere. This contributes to understanding the physical and chemical properties of such complexes (Bhaskaran et al., 2008).
Characterization of Complexes : Studies have characterized nickel(II) benzylisopropyldithiocarbamate complexes, providing valuable data for future applications in coordination chemistry (Pastorek et al., 1999).
Toxicity and Environmental Impact : The toxicity and developmental defects caused by nickel nanoparticles, including those related to nickel diisobutyldithiocarbamate, have been investigated, emphasizing the environmental and health impacts of these materials (Ispas et al., 2009).
Medical Applications : Sodium diethyldithiocarbamate, a related compound, has been used in the treatment of nickel carbonyl poisoning, highlighting the medical relevance of dithiocarbamate compounds (Sunderman Fw, 1990).
Synthesis and Structural Analysis : Research on the synthesis and spectroscopic characterization of bis(N-alkyldithiocarbamato)nickel(II) complexes contributes to our understanding of the chemical synthesis and molecular structure of these compounds (Bajia & Mishra, 2011).
Applications in Energy Storage : Studies on nickel bis(dicarbollide) as a redox shuttle for dye-sensitized solar cells and its efficacy in energy conversion demonstrate potential applications in renewable energy technologies (Li et al., 2010).
Catalytic Applications : The role of nickel compounds, including nickel diisobutyldithiocarbamate, in catalysis, is explored, highlighting their importance in chemical transformations and industrial processes (Lin & Power, 2017).
Analytical Chemistry Applications : Techniques for analyzing nickel in biological samples using atomic absorption spectrometry have been developed, showcasing the utility of nickel compounds in analytical chemistry (Andersen et al., 1978).
Applications in Polymer Science : The role of nickel dibutyldithiocarbamate in polypropylene films, particularly its energy transfer behavior, has been studied, indicating its significance in materials science and polymer chemistry (Guillory & Becker, 1974).
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
15317-78-9 |
|---|---|
Formule moléculaire |
C18H36N2NiS4 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
N,N-bis(2-methylpropyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C9H19NS2.Ni/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
YCBUXHNUQAZVSS-UHFFFAOYSA-L |
SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |
SMILES canonique |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |
Autres numéros CAS |
15317-78-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





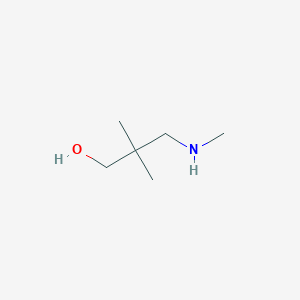
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
